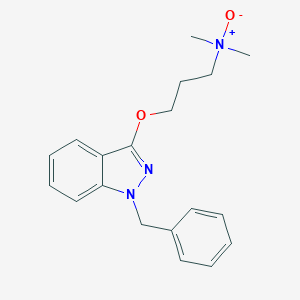

Benzydamine N-oxide

Overview

Description

Benzydamine N-oxide is a metabolite of benzydamine, a nonsteroidal anti-inflammatory drug (NSAID). Benzydamine itself is known for its anti-inflammatory, analgesic, and local anesthetic properties. The N-oxide form is produced through the metabolism of benzydamine by flavin-containing monooxygenase enzymes, primarily FMO1 and FMO3 . This compound is of interest due to its stability and the specific enzymatic pathways involved in its formation.

Mechanism of Action

Target of Action

Benzydamine N-oxide is a metabolite of Benzydamine . Benzydamine, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of Benzydamine are the inflammatory cytokines and prostaglandins .

Mode of Action

Benzydamine operates by weakly inhibiting the synthesis of prostaglandins . It also inhibits the synthesis of inflammatory cytokines, specifically tumour necrosis factor-alpha (TNF-α) . Additionally, it has the ability to inhibit the oxidative burst of neutrophils under certain conditions . Another activity of benzydamine is a general activity known as membrane stabilization, which is demonstrated by several actions including inhibition of granule release from neutrophils .

Biochemical Pathways

Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to form this compound . Studies with recombinant FMO enzymes demonstrate that FMO1 and FMO3 are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes .

Pharmacokinetics

Benzydamine is primarily metabolized by oxidation, dealkylation, and conjugation into hydroxy, dealkylated, and N-oxide metabolites . When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . The high lipid solubility of the base form of benzydamine should be associated with considerable passive resorption in the renal tubule .

Result of Action

The result of Benzydamine’s action is the symptomatic relief of pain in acute sore throat and for the symptomatic relief of oropharyngeal mucositis caused by radiation therapy . It provides pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .

Action Environment

The action of this compound is influenced by the pH of the environment. High benzydamine N-oxygenation activities of recombinant human FMO1 and FMO3 and human kidney microsomes were observed at pH 8.4 .

Biochemical Analysis

Biochemical Properties

Benzydamine N-oxide is primarily formed through the action of FMO1 and FMO3 enzymes . These enzymes are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes . The formation of this compound is a useful in vitro probe for FMO activity in a wide range of tissues and cell types .

Cellular Effects

The parent compound, Benzydamine, is known to have anti-inflammatory, antipyretic, and antiedemal activities when administered orally or topically

Molecular Mechanism

The molecular mechanism of this compound is primarily through its formation via the action of FMO1 and FMO3 enzymes . These enzymes catalyze the N-oxygenation of Benzydamine to form this compound . This process is highly specific and has minimal contributions from cytochrome P450 enzymes .

Temporal Effects in Laboratory Settings

It is known that the metabolite is stable and can be quantified with high specificity and sensitivity using a simple HPLC assay .

Metabolic Pathways

This compound is involved in the metabolic pathway of Benzydamine, which is primarily metabolized by FMO1 and FMO3 enzymes to form this compound . This process is highly specific and has minimal contributions from cytochrome P450 enzymes .

Subcellular Localization

Given that it is formed through the action of FMO1 and FMO3 enzymes, it is likely that it is localized in the same subcellular compartments as these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzydamine N-oxide is synthesized through the oxidation of benzydamine. The primary method involves the use of flavin-containing monooxygenase enzymes. Studies have shown that recombinant FMO1 and FMO3 enzymes are effective catalysts for this reaction . The reaction conditions typically involve the use of a reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection to quantify the N-oxide product .

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using whole cell catalysts or immobilized enzymes. For example, E. coli strains harboring FMO3 and glucose dehydrogenase have been used to produce this compound at a concentration of 1.2 g/L within 9 hours . Another approach involves the use of HisTrap HP columns carrying His-tagged FMO3 and glucose dehydrogenase enzymes, which can produce 0.47 g/L of this compound within 2.5 hours .

Chemical Reactions Analysis

Types of Reactions: Benzydamine N-oxide primarily undergoes oxidation reactions. The formation of the N-oxide involves the addition of an oxygen atom to the nitrogen atom in the benzydamine molecule .

Common Reagents and Conditions: The oxidation of benzydamine to its N-oxide form is catalyzed by flavin-containing monooxygenase enzymes. The reaction conditions typically involve the presence of NADPH as a cofactor and an appropriate buffer system .

Major Products: The major product of the oxidation reaction is this compound itself. This compound can be further analyzed and quantified using HPLC with fluorescence detection .

Scientific Research Applications

Benzydamine N-oxide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a probe to study the activity of flavin-containing monooxygenase enzymes in various tissues and cell types . This compound is also employed in pharmacokinetic studies to understand the metabolism and distribution of benzydamine in the body . Additionally, this compound is used in drug discovery and development as a reference standard for the synthesis of drug metabolites .

Comparison with Similar Compounds

Benzydamine N-oxide is unique in its specific formation through the action of flavin-containing monooxygenase enzymes. Similar compounds include other N-oxide metabolites formed through the oxidation of various drugs and xenobiotics by FMO enzymes. Examples of such compounds include the N-oxide forms of tamoxifen and methimazole . These compounds share the common feature of being formed through the enzymatic addition of an oxygen atom to a nitrogen atom in the parent molecule.

Properties

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190005 | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36504-71-9 | |

| Record name | Benzydamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

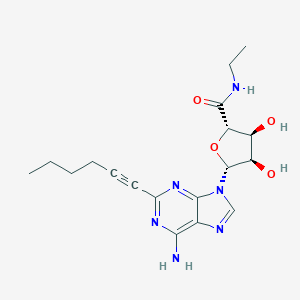

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)

![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)

![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)